molecular formula C13H13N5O2S B323343 1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE

1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE

Cat. No.: B323343
M. Wt: 303.34 g/mol
InChI Key: WYXJIZQQZBKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a hydrazinylidene moiety

Preparation Methods

The synthesis of 1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-(1-pyrrolidinylsulfonyl)phenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

2-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C13H13N5O2S/c14-9-12(10-15)17-16-11-3-5-13(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,16H,1-2,7-8H2

InChI Key

WYXJIZQQZBKFTN-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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